6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol. This compound belongs to the quinoline derivatives and is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that similar quinoline derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and influence on gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can react with dialkylaminoalkylamines to form a series of corresponding N-R-amides . These amides have shown high antihypoxic effects , suggesting that 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid may interact with enzymes, proteins, and other biomolecules involved in hypoxic conditions .
Cellular Effects
Given its antihypoxic effects , it can be inferred that this compound may influence cell function by modulating cellular responses to hypoxia. This could potentially involve impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to form highly reactive esters suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine. Another method involves the use of monoethyl malonate in the presence of N,N'-dicyclohexylcarbodiimide, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation.
Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of reagents, solvents, and reaction conditions is crucial to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and processes, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
4-hydroxy-2-quinolones
Methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness: 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique in its structural complexity and the specific functional groups it contains, which contribute to its diverse reactivity and applications.
This comprehensive overview highlights the significance of this compound in various fields of scientific research and industry. Its versatile nature makes it a valuable compound for further exploration and development.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-17-9-3-6-7(12(15)16)4-11(14)13-8(6)5-10(9)18-2/h3,5,7H,4H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVMJMFYNJWXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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